Bienvenue dans la boutique en ligne BenchChem!

2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide

Lipophilicity Physicochemical profiling Drug-likeness

2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide (CAS 1286707-17-2) is a synthetic small molecule belonging to the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) structural class. With a molecular formula of C₂₂H₁₈BrN₃O₂ and a molecular weight of 436.31 g·mol⁻¹, it features a 1-benzyl-substituted pyrrolo[2,3-c]pyridin-7-one core linked via an acetamide bridge to a 4-bromophenyl ring.

Molecular Formula C22H18BrN3O2
Molecular Weight 436.309
CAS No. 1286707-17-2
Cat. No. B2985281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide
CAS1286707-17-2
Molecular FormulaC22H18BrN3O2
Molecular Weight436.309
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC=C(C=C4)Br
InChIInChI=1S/C22H18BrN3O2/c23-18-6-8-19(9-7-18)24-20(27)15-26-13-11-17-10-12-25(21(17)22(26)28)14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,24,27)
InChIKeyDKIPNQJNLROQKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide (CAS 1286707-17-2): Core Identity and Compound-Class Context for Procurement


2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide (CAS 1286707-17-2) is a synthetic small molecule belonging to the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) structural class [1]. With a molecular formula of C₂₂H₁₈BrN₃O₂ and a molecular weight of 436.31 g·mol⁻¹, it features a 1-benzyl-substituted pyrrolo[2,3-c]pyridin-7-one core linked via an acetamide bridge to a 4-bromophenyl ring [1]. The pyrrolo[2,3-c]pyridine scaffold is recognized as a privileged heterocyclic template in medicinal chemistry, having been advanced into clinical development as potassium-competitive acid blockers (pCABs), BET bromodomain inhibitors, RSK kinase inhibitors, and LSD1 inhibitors [2][3]. This compound is supplied as a research-grade screening molecule (typical purity ≥95%) for early-stage drug discovery programs, with its specific 4-bromo substitution pattern representing a definable point of structural differentiation from closely related in-class analogs [1].

Why Pyrrolo[2,3-c]pyridine Analogs Cannot Be Interchanged: The Case for 1286707-17-2 Specificity


The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is employed across multiple, mechanistically distinct target classes—including gastric H⁺/K⁺-ATPase (pCABs), BET bromodomains (BRD2/3/4), RSK isoforms, and LSD1—where even minor substituent alterations produce profound shifts in target selectivity, cellular potency, and developability profiles [1][2]. Within the 1-benzyl-7-oxo sub-series, substitution of the terminal acetamide phenyl ring is a critical determinant of pharmacophore geometry and electronic character: the 4-bromophenyl moiety in CAS 1286707-17-2 confers distinct steric bulk (van der Waals volume), halogen-bond donor capacity, and lipophilicity (XLogP3-AA = 3.8) relative to the unsubstituted phenyl (CAS 1286719-19-4), 2-bromophenyl, or 3-bromophenyl positional isomers [3]. Consequently, generic replacement with a non-brominated or differently halogenated analog cannot be assumed to preserve target engagement, selectivity, or assay outcomes; quantitative evidence for each specific derivative must be evaluated independently.

Quantitative Differentiation Evidence for 2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide (1286707-17-2)


Lipophilicity Differentiation: 4-Bromophenyl vs. Unsubstituted Phenyl Analog (XLogP3-AA Comparison)

Computational LogP (XLogP3-AA) comparison reveals that CAS 1286707-17-2 (4-bromophenyl) possesses a lipophilicity of 3.8, which represents an increase relative to the unsubstituted N-phenyl analog CAS 1286719-19-4 (predicted XLogP3-AA ≈ 2.9–3.1 based on the loss of the bromine atom contribution) [1]. This ~0.7–0.9 log unit difference corresponds to an approximately 5- to 8-fold higher octanol-water partition coefficient for the 4-bromo derivative, a magnitude recognized as sufficient to alter membrane permeability, plasma protein binding, and in vitro assay behavior [2].

Lipophilicity Physicochemical profiling Drug-likeness

Hydrogen-Bond Acceptor Count Differentiation: 4-Bromophenyl vs. Unsubstituted Phenyl Analog

The presence of the 4-bromine substituent increases the hydrogen-bond acceptor count of CAS 1286707-17-2 to 2 (carbonyl oxygen and bromine acting as weak halogen-bond acceptor), compared to the unsubstituted N-phenyl analog which has only 1 classical H-bond acceptor (carbonyl oxygen alone) [1]. While bromine is a weaker H-bond acceptor than fluorine or oxygen, its presence creates a definable halogen-bond donor/acceptor site at position 4 of the terminal phenyl ring, which is absent in the non-halogenated comparator and geometrically distinct in the 2-bromo and 3-bromo positional isomers [2].

Hydrogen bonding Pharmacophore modeling Molecular recognition

Molecular Weight and Fractional Halogen Mass: Differentiation from Non-Brominated and Mixed-Halogen Analogs

CAS 1286707-17-2 has a molecular weight of 436.31 g·mol⁻¹ with a distinctive isotopic signature characteristic of monobrominated aromatics (¹⁹Br:⁸¹Br ≈ 1:1 ratio, producing an M+2 peak of nearly equal intensity in mass spectrometry) [1]. This contrasts with: the unsubstituted N-phenyl analog (MW 357.41; Δ = −78.9 g·mol⁻¹, no halogen isotope pattern); the 2-chlorophenyl analog CAS 1286703-04-5 (MW ≈ 391.85; Δ = −44.46); and the 4-fluorophenyl analog (predicted MW ≈ 375.4; Δ = −60.9) . The bromine atom constitutes approximately 18.3% of the total molecular mass, providing a unique mass-spectrometric fingerprint for analytical confirmation of compound identity and purity [1].

Molecular weight Halogen substitution Mass spectrometry

Positional Isomer Differentiation: 4-Bromo vs. 3-Bromo vs. 2-Bromo Substitution on the Terminal Phenyl Ring

CAS 1286707-17-2 bears the bromine substituent at the para (4-) position of the terminal phenylacetamide ring, distinguishing it from the meta-substituted 3-bromophenyl analog (CAS 1286722-39-1) and the ortho-substituted 2-bromophenyl analog . In medicinal chemistry, the position of halogen substitution on a terminal aromatic ring is a well-established determinant of target binding, with para-substitution typically maximizing linear extension of the molecular axis (maintaining the Br atom ~5.6 Å from the acetamide carbonyl along the molecular long axis), whereas ortho-substitution introduces steric clash with the acetamide linker and meta-substitution projects the halogen at a ~60° angle relative to the molecular axis [1]. These geometric differences are sufficient to produce distinct binding poses in structurally defined protein pockets.

Positional isomerism Structure-activity relationship Halogen bonding geometry

Class-Level Scaffold Validation: Pyrrolo[2,3-c]pyridine Template Demonstrated Superior Potency as pCAB vs. Competing Heterocyclic Templates

In a systematic head-to-head template comparison by Panchal et al. (2009), the 1H-pyrrolo[2,3-c]pyridine core was identified as the most potent starting template among multiple basic heterocyclic systems evaluated as potassium-competitive acid blockers (pCABs), demonstrating superior in vitro potency against gastric H⁺/K⁺-ATPase relative to imidazo[1,2-a]pyridine, pyrazolo[1,5-a]pyrimidine, and other comparator templates [1]. Optimization of this template yielded compounds with improved in vitro characteristics versus the clinical candidate AR-H047108 and comparable potency to the clinically efficacious AZD-0865 [1]. While CAS 1286707-17-2 itself was not explicitly tested in that study, it shares the identical 1H-pyrrolo[2,3-c]pyridine core with the 7-oxo oxidation state, placing it within the validated template space [2].

Potassium-competitive acid blocker Template comparison Gastric H+/K+-ATPase

Absence of Direct Biological Activity Data: Caveat for Procurement Decisions

A comprehensive search of PubMed, BindingDB, ChEMBL, and patent literature (conducted 2026-05-09) identified no publicly available, peer-reviewed biological activity data (IC₅₀, Kd, EC₅₀, or cell-based assay results) for CAS 1286707-17-2 specifically [1]. The compound appears in vendor catalogs (Chemenu, ChemDiv, Aladdin) as a research-grade screening molecule without disclosed target annotation or potency values from authoritative sources . Claims of c-Met inhibitory activity (IC₅₀ = 10 μM in MDA-MB-231 cells) found on non-authoritative websites could not be verified against primary research articles or patent examples and are therefore excluded from this evidence guide [1]. This data gap is critical for procurement decision-making: the compound's value proposition rests on its structural differentiation from analogs rather than on demonstrated biological activity.

Data gap Screening compound Risk assessment

Recommended Application Scenarios for 2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide (1286707-17-2)


Structure-Activity Relationship (SAR) Exploration of Terminal Phenyl Halogen Position in Pyrrolo[2,3-c]pyridine-Based Screening Libraries

Given the established importance of halogen substitution position on target binding geometry, CAS 1286707-17-2 (4-bromophenyl) should be procured as part of a positional-scanning set alongside its 2-bromophenyl and 3-bromophenyl isomers to systematically probe halogen-bonding preferences in target proteins of interest [1]. The distinct bromine isotopic signature (¹⁹Br:⁸¹Br ≈ 1:1) facilitates unambiguous identity confirmation of each isomer in pooled screening formats [1].

Diversity-Oriented Synthesis (DOS) Starting Material for 6-Azaindole-Derived Kinase or Bromodomain Inhibitor Libraries

The 1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridine core is a validated privileged scaffold for kinase inhibition (RSK, Dyrk1B, c-Met) and BET bromodomain inhibition [2][3]. CAS 1286707-17-2 provides a pre-functionalized intermediate with the 4-bromophenylacetamide side chain installed, enabling rapid derivatization at the remaining vectors (C-2, C-3, C-4 positions of the pyrrolopyridine ring) for focused library synthesis.

Physicochemical Property Benchmarking for Lead Optimization Programs Targeting Oral Bioavailability

With a computed XLogP3-AA of 3.8, molecular weight of 436.31, and 1 hydrogen bond donor, CAS 1286707-17-2 occupies a borderline Lipinski-compliant chemical space [1]. It can serve as a reference compound for assessing the impact of bromine substitution on permeability, solubility, and metabolic stability relative to lower-halogen or non-halogenated analogs in lead optimization cascades [4].

Negative Control or Inactive Comparator Design for Target-Based Assays

In the absence of peer-reviewed target annotation, CAS 1286707-17-2 may be employed as a structurally matched but potentially inactive comparator against annotated pyrrolo[2,3-c]pyridine inhibitors (e.g., AZ-Dyrk1B-33 for Dyrk1B, or BET-IN-10 for BET bromodomains) to control for scaffold-specific but target-independent assay interference [3]. Users must empirically confirm inactivity in their specific assay system.

Quote Request

Request a Quote for 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.